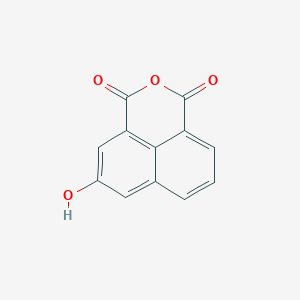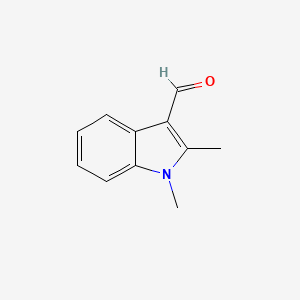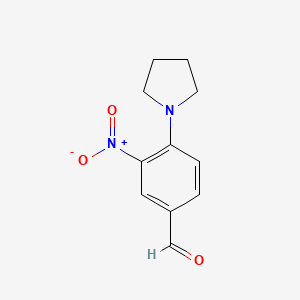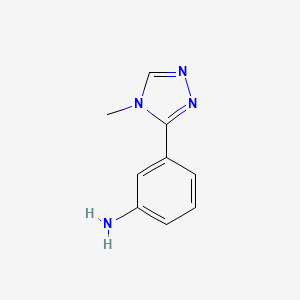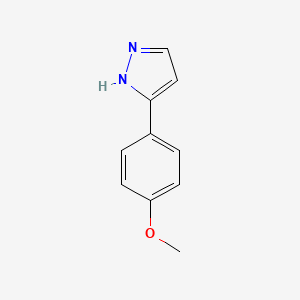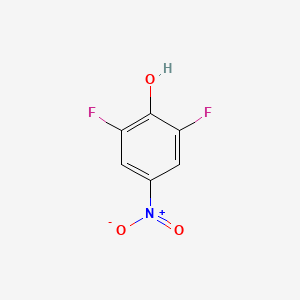![molecular formula C7H7F3N2O B1297727 [4-(Trifluoromethoxy)phenyl]hydrazine CAS No. 13957-54-5](/img/structure/B1297727.png)
[4-(Trifluoromethoxy)phenyl]hydrazine
Vue d'ensemble
Description
“[4-(Trifluoromethoxy)phenyl]hydrazine” is an organic compound that is used as a building block in various chemical reactions . It is also known as “4-(Trifluoromethoxy)phenylhydrazine hydrochloride” and has the molecular formula C7H8ClF3N2O .
Synthesis Analysis
“[4-(Trifluoromethoxy)phenyl]hydrazine” can be synthesized from phenylhydrazine-based reductants containing fluorine atoms . It has been used in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters .Molecular Structure Analysis
The molecular structure of “[4-(Trifluoromethoxy)phenyl]hydrazine” is represented by the SMILES stringCl.NNC1=CC=C (OC (F) (F)F)C=C1 . This indicates that the compound contains a phenyl ring with a trifluoromethoxy group and a hydrazine group attached to it. Chemical Reactions Analysis
“[4-(Trifluoromethoxy)phenyl]hydrazine” has been used as a phenylhydrazine-based reductant in the one-step reduction and functionalization of graphene oxide . It has also been used in the synthesis of 2-iodo-9-trifluoromethyl-paullone .Physical And Chemical Properties Analysis
“[4-(Trifluoromethoxy)phenyl]hydrazine” is a solid compound that appears white to light brown in color . It has a melting point of 230°C . It is soluble in water .Applications De Recherche Scientifique
Electrochromic Device Development
One of the notable applications of [4-(Trifluoromethoxy)phenyl]hydrazine is in the development of electrochromic devices (ECDs). Researchers have synthesized polymers containing the [4-(Trifluoromethoxy)phenyl] moiety for use as anodic materials in ECDs . These materials exhibit color changes when an electric potential is applied, making them suitable for applications like smart windows, auto-dimming mirrors, and energy storage devices.
Organic Synthesis Building Block
This compound serves as a versatile building block in organic synthesis. It has been used to create pyrazole-containing bisphosphonate (N-BPs) esters . These esters have potential applications in medicinal chemistry, particularly in the development of drugs for bone disorders.
Safety and Hazards
“[4-(Trifluoromethoxy)phenyl]hydrazine” is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
[4-(trifluoromethoxy)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-3-1-5(12-11)2-4-6/h1-4,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFWCTYACJWQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345623 | |
| Record name | [4-(trifluoromethoxy)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Trifluoromethoxy)phenyl]hydrazine | |
CAS RN |
13957-54-5 | |
| Record name | [4-(trifluoromethoxy)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study highlights two compounds, 2-(4-hydroxybenzylidene)-N-[4-(trifluoromethoxy)phenyl]hydrazine carbothioamide (3g) and 2-(thiophen-2-ylmethylidene)-N-[4-(morpholin-4-yl)phenyl]hydrazine carbothioamide (4b), exhibiting potent antibacterial activity. What structural features in these compounds might contribute to their activity against Gram-positive bacteria?
A1: While the exact mechanism of action is not elucidated in the paper [], several structural features likely contribute to the antibacterial activity of 3g and 4b:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







